1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Overview
Description
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine typically involves the reaction of 6-bromopyridin-3-ol with 1-Boc-3-azetidinol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the azetidine ring.
Scientific Research Applications
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-((6-chloropyridin-3-YL)oxy)azetidine
- 1-Boc-3-((6-fluoropyridin-3-YL)oxy)azetidine
- 1-Boc-3-((6-iodopyridin-3-YL)oxy)azetidine
Uniqueness
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.
Biological Activity
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is a synthetic compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biological pathway modulation. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.
Chemical Structure
The structure of this compound features a brominated pyridine moiety connected to an azetidine ring through an ether linkage. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.
Synthesis
The synthesis typically involves the reaction of 6-bromopyridin-3-ol with 1-Boc-3-azetidinol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to yield high purity and yield of the desired product .
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The azetidine ring can interact with various enzymes, potentially modulating their activity. The bromine atom in the pyridine ring may participate in halogen bonding, enhancing binding affinity to target proteins.
- Kinase Inhibition : Preliminary studies suggest that similar compounds can inhibit kinase activities, which are crucial in many cellular signaling pathways .
Antimicrobial Activity
There is evidence suggesting that compounds structurally related to this compound possess significant antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Cytotoxicity Studies
Research into cytotoxicity indicates that certain derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies have shown that modifications to similar azetidine structures can lead to enhanced cytotoxic effects against specific cancer types while maintaining low toxicity levels against healthy cells .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-Boc-3-((6-chloropyridin-3-YL)oxy)azetidine | Moderate antimicrobial activity | Chlorine substituent |
1-Boc-3-((6-fluoropyridin-3-YL)oxy)azetidine | High selectivity for certain kinases | Fluorine substituent |
This compound | Stronger halogen bonding interactions | Bromine substituent enhances reactivity |
The unique presence of bromine in this compound allows for distinct reactivity patterns compared to its chloro and fluoro counterparts, potentially leading to enhanced biological activity .
Case Study: Inhibition of Kinase Activity
In a study examining small molecule inhibitors, compounds similar to this compound demonstrated potent inhibition of specific kinases involved in cancer progression. The IC50 values were reported in the low-nanomolar range, indicating high potency .
Case Study: Antimicrobial Efficacy
A comparative study on antimicrobial agents highlighted that derivatives bearing similar structural motifs exhibited strong bactericidal effects against Staphylococcus spp., with some compounds outperforming established antibiotics like ciprofloxacin . This suggests that this compound may also possess significant antimicrobial properties worth exploring further.
Properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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